molecular formula C9H19ClN2O B3100128 N,N,4-trimethylpiperidine-4-carboxamide hydrochloride CAS No. 1361114-28-4

N,N,4-trimethylpiperidine-4-carboxamide hydrochloride

Cat. No. B3100128
CAS RN: 1361114-28-4
M. Wt: 206.71 g/mol
InChI Key: FPRXZIMGPOORTJ-UHFFFAOYSA-N
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Description

N,N,4-trimethylpiperidine-4-carboxamide hydrochloride, also known as N,N,4-trimethyl-4-piperidinecarboxamide hydrochloride hydrate, is a chemical compound with a molecular weight of 224.73 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H18N2O.ClH.H2O/c1-9(8(12)11(2)3)4-6-10-7-5-9;;/h10H,4-7H2,1-3H3;1H;1H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Antitumor Activity

N,N,4-trimethylpiperidine-4-carboxamide hydrochloride derivatives have been explored for their antitumor properties. Studies have shown that certain derivatives bind to DNA through intercalation and exhibit antitumor activity, particularly against solid tumors in vivo. For instance, N-[2-(dimethylamino)ethyl]acridine-4-carboxamide and its derivatives have demonstrated remarkable activity against the Lewis lung solid tumor, with some analogs even achieving 100% cures in advanced disease models (Atwell et al., 1987).

Synthesis and Medicinal Chemistry

The synthesis and optimization of this compound derivatives have been a focus in medicinal chemistry. These compounds have potential applications as Rho kinase inhibitors and are investigated for treating central nervous system disorders. A scalable and facile synthetic process has been established, involving acylation, deprotection, and salt formation, yielding products with high purity and yield (Wei et al., 2016).

Cytostatic Agents

Research has also been conducted on the potential of this compound derivatives as cytostatic agents. N-(aminoalkyl)-4-acetyl-3,5-dimethylpyrrole-2-carboxamides hydrochlorides, for example, have been prepared and evaluated for their cytostatic properties. Preliminary biological activity results suggest their potential in this area (Bielawski et al., 1993).

Antiviral Evaluation

These compounds have also been synthesized and evaluated for their antiviral properties. Analogues of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine hydrochloride, for instance, have shown activity against a range of RNA viruses. This suggests potential applications in the development of antiviral drugs (Gabrielsen et al., 1992).

Antimicrobial Activity

Some derivatives of this compound have been investigated for their antimicrobial properties. For example, 1,2,5-trimethylpiperidin-4-ols have exhibited a broad spectrum of antimicrobial activity, which makes them suitable for further testing and potential application in antimicrobial treatments (Dyusebaeva et al., 2017).

Safety and Hazards

For safety information and potential hazards associated with N,N,4-trimethylpiperidine-4-carboxamide hydrochloride, it’s recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS will provide comprehensive information about handling, storage, and disposal of the compound.

properties

IUPAC Name

N,N,4-trimethylpiperidine-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-9(8(12)11(2)3)4-6-10-7-5-9;/h10H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRXZIMGPOORTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C(=O)N(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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